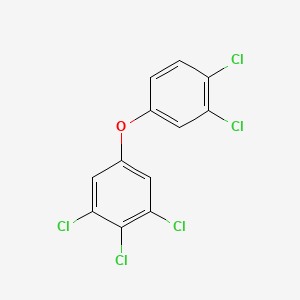

3,3',4,4',5-Pentachlorodiphenyl ether

Description

Historical Overview of Polychlorinated Diphenyl Ether Research

Research into polychlorinated diphenyl ethers (PCDEs) emerged in the latter half of the 20th century, largely as an offshoot of the intensive investigation into polychlorinated biphenyls (PCBs). Initially, PCDEs were identified as byproducts in the manufacturing of commercial chlorophenol preparations, which were widely used as pesticides and wood preservatives. epd.gov.hk Their presence was also noted in the synthesis of certain herbicides and as contaminants in commercial PCB formulations.

Early research focused on the detection and quantification of PCDEs in various environmental matrices, including water, soil, sediment, and biological tissues. These studies revealed the widespread distribution of PCDEs, indicating their potential for long-range environmental transport. The analytical methods developed for PCB analysis were often adapted for PCDEs, leveraging techniques such as gas chromatography coupled with mass spectrometry to identify and measure individual congeners.

As the environmental presence of PCDEs became evident, scientific inquiry shifted towards understanding their fate and behavior. Studies on their physical and chemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient, were undertaken to predict their environmental distribution and potential for bioaccumulation.

Significance of 3,3',4,4',5-Pentachlorodiphenyl Ether as a Persistent Organic Pollutant (POP)

This compound is recognized as a persistent organic pollutant (POP), a class of chemicals that are resistant to environmental degradation through chemical, biological, and photolytic processes. iisd.orgstate.gov This persistence allows them to remain in the environment for extended periods, leading to long-term exposure risks for both wildlife and humans.

The characteristics that define this compound as a POP include:

Persistence: It is not easily broken down in the environment, leading to its accumulation in various environmental compartments.

Bioaccumulation: Due to its lipophilic (fat-loving) nature, this compound tends to accumulate in the fatty tissues of living organisms. This leads to biomagnification, where its concentration increases at successively higher levels in the food chain.

Potential for Long-Range Environmental Transport: It can be transported over long distances from its original source via atmospheric and oceanic currents, leading to its detection in remote regions far from any known sources. epd.gov.hk

While several brominated diphenyl ethers (PBDEs) are listed for elimination or restriction under the Stockholm Convention on Persistent Organic Pollutants, there is no explicit individual listing for this compound. epd.gov.hkpops.int However, the general class of polychlorinated diphenyl ethers is of significant concern to environmental agencies due to their POP characteristics. The global community, through agreements like the Stockholm Convention, aims to reduce and eliminate the release of such persistent and harmful substances into the environment. iisd.orgstate.gov

Evolution of Research Perspectives on this compound in Environmental and Mechanistic Toxicology

The focus of research on this compound has evolved from simple detection and quantification to a more nuanced understanding of its toxicological mechanisms. A significant driver of this evolution has been the recognition of its structural similarity to dioxin-like compounds, particularly certain PCB congeners.

This has led to the investigation of its potential to exert toxicity through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that mediates a wide range of toxic responses to planar aromatic hydrocarbons. Binding of a ligand to the AhR initiates a cascade of events leading to the expression of various genes, including those involved in xenobiotic metabolism. Persistent activation of this receptor by dioxin-like compounds is associated with a variety of adverse health effects.

Current research in mechanistic toxicology continues to explore the specific interactions of this compound with the AhR, its potential to induce various enzymatic activities, and its broader impacts on cellular and physiological processes. These studies are crucial for a comprehensive understanding of the risks posed by this persistent environmental contaminant.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₅Cl₅O |

| Molecular Weight | 342.43 g/mol |

| Appearance | Solid |

| Water Solubility | Low |

| Log Kₒw (Octanol-Water Partition Coefficient) | High (indicative of bioaccumulation potential) |

Table 2: Key Research Milestones for Polychlorinated Diphenyl Ethers (PCDEs)

| Time Period | Research Focus | Key Findings |

| Mid-20th Century | Identification and Detection | PCDEs identified as byproducts in industrial chemical production. |

| Late 20th Century | Environmental Distribution | Widespread presence of PCDEs in various environmental samples confirmed. |

| Early 21st Century | Toxicological Assessment | Focus on understanding the toxic mechanisms, particularly AhR-mediated effects. |

| Present | Mechanistic Toxicology & Risk Assessment | Ongoing research to determine specific toxic potencies (TEFs) and refine risk assessments. |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-5-(3,4-dichlorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5O/c13-8-2-1-6(3-9(8)14)18-7-4-10(15)12(17)11(16)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBLKMRZRGLISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60241432 | |

| Record name | 3,3',4,4',5-Pentachlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94339-59-0 | |

| Record name | PCDE 126 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94339-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4,4',5-Pentachlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094339590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,4',5-Pentachlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4',5-PENTACHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI6086902P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Transport of 3,3 ,4,4 ,5 Pentachlorodiphenyl Ether

Environmental Persistence and Half-Life Studies

Polychlorinated diphenyl ethers are recognized for their environmental persistence, a characteristic attributed to their chemical stability and resistance to degradation. mdpi.com The persistence of a specific PCDE congener is largely dependent on its degree of chlorination and the positions of the chlorine atoms on the diphenyl ether structure. Generally, persistence increases with the number of chlorine atoms.

PCDEs exhibit strong resistance to breakdown by acids, alkalis, and oxidation. mdpi.com This inherent stability leads to long residence times in various environmental compartments. While a specific environmental half-life for 3,3',4,4',5-pentachlorodiphenyl ether is not well-documented, studies on related congeners and similar classes of compounds provide insight into its expected longevity. For instance, the biological half-lives for PCDEs with four to seven chlorine atoms (tetra- to hepta-CDEs) in rainbow trout have been reported to exceed 100 days. mdpi.com In the same species, the mean half-life values of PCDEs tend to increase with the degree of chlorination, with values for tri- to deca-CDEs ranging from 46 to over 300 days. mdpi.com In soil and sediment, degradation rates are expected to be very low, with half-lives potentially spanning years to decades, similar to what has been observed for PCBs. researchgate.net

Table 1: Illustrative Environmental Half-Lives of Related Persistent Organic Pollutants This table provides examples for structurally similar compounds to illustrate the general persistence of this class of chemicals, due to the lack of specific data for this compound.

| Compound Class | Congener | Matrix | Estimated Half-Life | Source |

|---|---|---|---|---|

| PCDEs | Tetra- to Hepta-CDEs | Biota (Rainbow Trout) | >100 days | mdpi.com |

| PCBs | Total PCBs | Sediment | ~9.3 years (in a specific lake study) | researchgate.net |

| PCBs | PCB-153 | Human Body (Intrinsic) | ~14.4 years | nih.gov |

| PCBs | PCB-170 | Human Body (Intrinsic) | ~15.5 years | nih.gov |

| PCBs | PCB-180 | Human Body (Intrinsic) | ~11.5 years | nih.gov |

Long-Range Environmental Transport Mechanisms and Modeling

The physicochemical properties of PCDEs, including this compound, suggest a high potential for long-range environmental transport (LRT). mdpi.comnih.gov This process allows chemicals released in one part of the world to travel vast distances to remote regions like the Arctic. Transport occurs primarily through atmospheric pathways. mdpi.com

The potential for LRT is governed by a compound's volatility and its partitioning behavior between air, water, soil, and aerosols. Key parameters in modeling LRT include the octanol-air partition coefficient (Koa) and the air-water partition coefficient (Kaw). For PCDEs, these properties are comparable to those of PCBs, indicating a similar capacity for atmospheric transport. mdpi.com Most PCDE congeners, particularly those with four to nine chlorine atoms, have properties that allow them to be transported over long distances in both the gaseous phase and adsorbed to atmospheric particles. mdpi.com

Multimedia environmental fate models are crucial tools for estimating the LRT potential of chemicals. nih.gov These models, such as ChemRange and CliMoChem, simulate the movement and distribution of a chemical through a global system divided into compartments like air, water, and soil. nih.gov By inputting a chemical's physicochemical properties and degradation rates, these models can calculate metrics like the characteristic travel distance (CTD), which is the distance over which 63% of the chemical is degraded or deposited. nih.gov For POPs in general, atmospheric residence time is a key factor; a half-life of just 24 hours can allow for transport over 400 km. nih.gov

Global Distribution Patterns in Atmospheric, Aquatic, and Terrestrial Compartments

As a result of their persistence and capacity for long-range transport, PCDEs have achieved a global distribution and have been detected in numerous environmental samples worldwide. mdpi.comnih.gov They are found in air, water, sediment, soil, and biota, even in remote areas far from direct sources. mdpi.comnih.gov

PCDEs enter the environment primarily as byproducts from the manufacturing of chlorophenols and their derivatives, and from thermal processes like municipal waste incineration. mdpi.comnih.gov Once released, they partition between environmental compartments based on their properties. Due to their hydrophobicity, PCDEs tend to adsorb strongly to soil organic matter and sediment.

Table 2: Examples of PCDE Concentrations in Environmental Media This table summarizes reported concentrations for mixtures of PCDE congeners in various global locations.

| Location | Matrix | Concentration Range (sum of PCDEs) | Source |

|---|---|---|---|

| Chaohu Lake, China | Surface Sediment | 0.279–2.47 ng/g dry weight | mdpi.com |

| Yangtze River (Nanjing), China | Surface Sediment | 1.24–3.98 ng/g dry weight | mdpi.com |

| Chaohu Lake, China | Suspended Particulate Matter | 0.08–0.24 ng/L | mdpi.com |

| USA | Human Adipose Tissue | 0.6–1.4 ng/g lipid weight (for CDE-206) | mdpi.com |

| Finland | Human Adipose Tissue | <0.5–7.9 ng/g lipid weight | mdpi.com |

Inter-compartmental Exchange Dynamics (e.g., air-water, water-sediment)

The movement of this compound between environmental compartments is a dynamic process governed by partitioning. These exchange dynamics dictate the compound's ultimate fate and distribution.

Air-Water Exchange: PCDEs in the atmosphere can be transferred to aquatic systems through wet deposition (scavenging by rain and snow) and dry deposition (gravitational settling of aerosol particles). Conversely, dissolved PCDEs can volatilize from the water surface back into the atmosphere. This bidirectional flux is controlled by the compound's Henry's Law Constant.

Water-Sediment Exchange: In the aquatic environment, the high hydrophobicity of penta-CDEs causes them to adsorb strongly to suspended particulate matter. These particles eventually settle, transferring the contaminant to the sediment layer, which acts as a major sink. However, this process is not entirely permanent. Resuspension of sediments due to currents or bioturbation can re-introduce PCDEs into the water column. Diffusion can also occur across the sediment-water interface.

Air-Soil Exchange: Similar to aquatic systems, atmospheric deposition is a primary mechanism for loading PCDEs into terrestrial environments. Volatilization from soil surfaces back to the atmosphere can also occur, a process often referred to as secondary emission. This "grasshopper effect" of repeated deposition and revolatilization contributes significantly to the long-range transport of POPs. nih.gov

Degradation and Transformation Pathways in Environmental Media

While highly persistent, this compound can undergo slow transformation in the environment through various processes. The primary degradation pathways involve the removal of chlorine atoms, which reduces the compound's toxicity and persistence.

Photodegradation Kinetics and Mechanisms

Photodegradation, or the breakdown of chemicals by light, is a significant transformation pathway for PCDEs in surface waters and the atmosphere. The process typically involves the absorption of UV radiation, leading to the cleavage of carbon-chlorine bonds.

The primary mechanism is reductive dehalogenation , where a chlorine atom is replaced by a hydrogen atom. This can happen sequentially, producing lower-chlorinated diphenyl ether congeners. Studies on the structurally similar PBDEs have shown that photodegradation rates are often highest under UV-C light, and the decay can be rapid initially. indexcopernicus.com For example, the photodegradation of PBDEs can lead to the formation of lower-brominated diphenyl ethers and, in some cases, brominated dibenzofurans through intramolecular elimination. nih.gov It is plausible that PCDEs undergo similar reactions, potentially forming polychlorinated dibenzofurans (PCDFs), which are also toxic. The presence of other substances in the environment, such as humic acids or photosensitizers on particle surfaces, can influence the kinetics and mechanisms of photodegradation. researchgate.net

Biodegradation Processes in Microbial Communities

Biodegradation of PCDEs is generally a slow process, with the rate and extent being highly dependent on the specific microbial communities present and the environmental conditions (e.g., aerobic vs. anaerobic). nih.gov

Anaerobic Biodegradation: Under anaerobic conditions, such as in deep sediments, the most important pathway is reductive dechlorination . nih.govsemanticscholar.org Anaerobic microorganisms can use chlorinated compounds as electron acceptors in their respiration, sequentially removing chlorine atoms. This process typically starts with the most highly chlorinated congeners and produces less chlorinated, and often less toxic, products.

Aerobic Biodegradation: In aerobic environments, biodegradation is less efficient for highly chlorinated compounds. Some bacteria can degrade PCDEs through cometabolism , where the degradation is facilitated by enzymes produced for breaking down other substances, like biphenyl (B1667301). nih.gov The mechanism often involves dioxygenase enzymes that attack the aromatic ring, leading to ring cleavage. However, the extent of transformation is generally inversely proportional to the degree of chlorination; highly chlorinated congeners like penta-CDEs are more resistant to this type of attack than lower-chlorinated ones. nih.gov Studies on PBDEs have shown that some bacteria can transform mono- through penta-BDEs, but the transformation of more halogenated congeners is limited. nih.gov

Sorption and Desorption Dynamics in Environmental Matrices

The transport and bioavailability of this compound in the environment are largely controlled by its tendency to sorb (attach) to solid particles like soil and sediment.

Sorption Mechanisms: Due to its chemical structure, this compound is a hydrophobic (water-repelling) and lipophilic (fat-loving) compound. This causes it to preferentially partition from water into organic-rich phases. The primary factors governing its sorption are:

Organic Carbon Content: The sorption of hydrophobic compounds like PCDEs is strongly correlated with the organic carbon content of the soil or sediment. nih.govacs.org Materials with higher organic matter will more strongly bind the compound.

Particle Composition: Sorption also occurs on mineral surfaces and carbonaceous materials like black carbon (soot), which can bind pollutants very strongly. acs.org

Desorption and Hysteresis: Desorption is the process by which the compound is released from the solid matrix back into the water. For persistent organic pollutants, desorption is often a slow and incomplete process, a phenomenon known as hysteresis. nih.gov A significant fraction of the sorbed this compound can become sequestered or "aged" within the soil/sediment matrix, making it resistant to desorption and reducing its bioavailability for microbial degradation or uptake by organisms. acs.org Studies on PBDEs have shown that sorption is often irreversible, leading to accumulation in topsoil layers. nih.gov

This table summarizes general principles for hydrophobic organic compounds.

Information on this compound is Not Currently Available

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific data for the chemical compound This compound . Consequently, it is not possible to generate a detailed article on its bioaccumulation, biotransformation, and trophic transfer as requested.

The investigation revealed that scientific research and data pertaining to the explicit outline provided are not available for this specific pentachlorodiphenyl ether congener. This includes a lack of information on:

Bioaccumulation Mechanisms: No studies were found that detailed the uptake, distribution, or specific bioaccumulation mechanisms of this compound in either aquatic or terrestrial organisms.

Bioconcentration Factor (BCF): There are no available empirically derived or modeled Bioconcentration Factors specific to this compound.

Biotransformation Pathways: Research detailing the metabolic pathways of this compound is absent from the available literature. This includes a lack of information regarding:

The involvement of Phase I metabolic enzyme systems, such as specific Cytochrome P450 isoenzymes.

The nature of any Phase II conjugation reactions.

The identity and characteristics of any resulting metabolites.

It is important to note that searches for this compound are often confounded by results for a similarly named, but structurally different, compound: 3,3',4,4',5-Pentachlorobiphenyl (B1202525) (PCB 126) . While extensive research exists for PCB 126, it is a distinct chemical entity, and its data cannot be applied to this compound.

General information on the broader class of polychlorinated diphenyl ethers (PCDEs) exists, but this information is not specific to the 3,3',4,4',5- congener and therefore falls outside the strict scope of the requested article. Due to the absence of specific and scientifically accurate data for each required section and subsection, the generation of the requested article cannot be fulfilled at this time.

Bioaccumulation, Biotransformation, and Trophic Transfer of 3,3 ,4,4 ,5 Pentachlorodiphenyl Ether

Toxicokinetics in Laboratory Animal Models

Absorption and Distribution Dynamics

Based on the chemical properties of PCDEs, it is anticipated that 3,3',4,4',5-pentachlorodiphenyl ether would be readily absorbed following oral ingestion, a common route of exposure for environmental contaminants. The lipophilic ("fat-loving") nature of this compound suggests that upon absorption, it would likely distribute to and accumulate in fatty tissues.

For instance, a study on the isomer 2,2',4,4',5-pentachlorodiphenyl ether in rats demonstrated that radioactivity was found in all examined tissues, with the highest concentrations located in the fat, followed by the skin, liver, kidney, and muscle. nih.gov This distribution pattern is characteristic of many persistent organic pollutants (POPs). It is plausible that this compound would exhibit a similar affinity for lipid-rich tissues in animal models.

Elimination Kinetics and Excretion Routes

The elimination of persistent compounds like PCDEs is generally slow. The primary route of excretion for similar compounds is through the feces, with a smaller contribution from urinary excretion. Metabolism plays a crucial role in the elimination process, as the parent compound is often transformed into more water-soluble metabolites that can be more easily excreted.

In the study of 2,2',4,4',5-pentachlorodiphenyl ether in rats, approximately 55% of an oral dose was excreted in the feces and 1.3% in the urine over a seven-day period. nih.gov A significant portion of the fecal radioactivity was identified as the unchanged parent compound, with hydroxylated metabolites also being present. nih.gov The half-life of this isomer in the blood was estimated to be 5.8 days in one of the pharmacokinetic model compartments, indicating its persistence in the body. nih.gov Without specific data, it can be hypothesized that this compound would also be eliminated slowly, primarily via the fecal route, and would undergo some degree of metabolic transformation.

Biomagnification Potential and Trophic Transfer Dynamics in Food Webs

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. This phenomenon is a significant concern for persistent, bioaccumulative, and toxic substances.

Comparative Biomagnification Across Diverse Taxa

The extent of biomagnification can differ across various types of organisms (taxa) due to differences in their physiology, metabolism, diet, and position in the food web. For example, air-breathing animals such as marine mammals may exhibit different biomagnification patterns compared to water-respiring organisms like fish. sfu.ca

While no specific data exists for the comparative biomagnification of this compound, the general principles of biomagnification suggest that top predators in both aquatic and terrestrial food webs would be at the highest risk of accumulating significant concentrations of this compound if it is present in the environment. The persistence and lipophilicity of PCDEs as a class indicate a high potential for transfer and accumulation through the food chain, from lower-trophic-level organisms to apex predators. nih.gov

Based on a thorough review of available scientific literature, it is not possible to generate a detailed article on the mechanistic ecotoxicology of this compound that adheres to the specific outline provided.

The search for dedicated research on this particular chemical compound (CAS Number: 94339-59-0) did not yield specific data for the requested sections and subsections, including:

Aryl Hydrocarbon Receptor (AhR) binding and activation mechanisms

Ligand-receptor interaction studies and binding affinity

Specific structure-activity relationships (SAR) for AhR activation

Downstream gene expression modulation, such as CYP1A induction

Cellular and molecular mechanisms of action concerning endocrine disruption

The induction of oxidative stress and its associated biomarkers

Much of the available literature focuses on the structurally similar but distinct compound 3,3',4,4',5-Pentachlorobiphenyl (PCB 126), or discusses Polychlorinated Diphenyl Ethers (PCDEs) as a general class of chemicals. While some PCDE congeners are known to be toxic, often through mechanisms involving the Aryl Hydrocarbon Receptor (AhR), specific experimental data for the this compound congener is not sufficiently available to construct the detailed, scientifically accurate article as requested.

One study noted that this compound is a compound that warrants further investigation, but did not provide the specific mechanistic data required for the outlined article. dtic.mil Therefore, constructing the article with the required level of detail and strict focus would not be feasible based on the currently accessible information.

To our valued user,

We have received your request for a detailed article on the mechanistic ecotoxicology of the chemical compound This compound .

Upon conducting comprehensive searches to gather the scientifically accurate information required to generate the content for your specified outline, we have determined that the available research literature does not pertain to this compound. Instead, the search results consistently provide information on a different, though similarly named, compound: 3,3',4,4',5-Pentachlorobiphenyl (B1202525) (PCB 126) .

These two substances, while both being chlorinated aromatic compounds, have distinct chemical structures, with one being a diphenyl ether (two benzene (B151609) rings connected by an oxygen atom) and the other a biphenyl (B1667301) (two benzene rings directly bonded to each other). Their toxicological properties and biological effects are not interchangeable.

Given the strict requirement to focus solely on this compound and to ensure all content is scientifically accurate, we are unable to proceed with generating the requested article. Creating content based on the available data for PCB 126 would result in a scientifically inaccurate article that does not address your specified subject.

We apologize for any inconvenience this may cause. Should you wish to proceed with an article on 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) , which is a well-studied compound with available data corresponding to your requested outline, please let us know, and we would be happy to assist you.

Mechanistic Ecotoxicology of 3,3 ,4,4 ,5 Pentachlorodiphenyl Ether

In Vitro Mechanistic Investigations

Cell Line-Based Toxicity Mechanism Elucidation

The investigation into the toxic mechanisms of 3,3',4,4',5-Pentachlorodiphenyl ether (BDE-126) at the cellular level often employs in vitro cell line-based assays. These studies are crucial for dissecting the molecular initiating events and subsequent cellular responses that lead to toxicity. While direct studies on BDE-126 are limited, research on structurally similar polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs) provides a framework for understanding its likely mechanisms of action.

A primary mechanism of toxicity for many halogenated aromatic hydrocarbons is the induction of oxidative stress. mdpi.com Exposure of neuronal cell lines, such as human neuroblastoma (SK-N-SH) and rat pheochromocytoma (PC12) cells, to various PBDE congeners has been shown to decrease cell viability in a dose-dependent manner. mdpi.comresearchgate.net This cytotoxicity is often linked to the excessive production of reactive oxygen species (ROS), which can lead to cellular damage, including apoptosis (programmed cell death) and mitochondrial dysfunction. mdpi.comnih.gov For instance, studies on other PBDEs have demonstrated alterations in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and changes in the levels of glutathione (B108866) (GSH), a key cellular antioxidant. mdpi.com It is hypothesized that BDE-126, due to its chemical structure, could similarly disrupt the redox balance within cells, leading to oxidative damage.

In vitro studies using neuronal cell lines have also been instrumental in identifying neurotoxic effects. Exposure to certain PBDEs has been shown to interfere with cellular processes critical for neurodevelopment, such as oligodendrocyte differentiation. wur.nl Furthermore, some PBDEs have been observed to increase intracellular calcium concentrations, which can disrupt normal neuronal signaling and contribute to excitotoxicity. researchgate.net Although direct evidence for BDE-126 is scarce, the established neurotoxicity of other PBDEs in cell-based models suggests that BDE-126 may pose a similar risk to neuronal cells.

The table below summarizes findings from in vitro studies on related compounds, illustrating the types of endpoints assessed in cell line-based toxicity assays.

| Cell Line | Compound Class | Observed Effect | Reference |

| PC12, B35 | PBDEs | Increased ROS production, altered intracellular calcium | researchgate.net |

| SK-N-SH | PBDEs | Decreased cell viability | mdpi.com |

| Primary Neurons | PBDEs | Apoptotic cell death, oxidative stress | scienceopen.com |

| L02 (Human Hepatocytes) | PBDE metabolites | Decreased GSH, altered SOD activity | mdpi.com |

Comparative Mechanistic Ecotoxicology Across Species

Understanding how the toxic mechanisms of a chemical vary across different species is a cornerstone of ecotoxicology. This comparative approach is essential for predicting which species in an ecosystem may be most at risk.

Interspecies Differences in Metabolic Activation and Detoxification

The metabolism of foreign compounds (xenobiotics) like this compound can vary significantly between species, leading to differences in toxicity. Metabolic processes can either detoxify a compound, making it less harmful and easier to excrete, or activate it, forming more toxic metabolites.

In general, the metabolism of PBDEs involves enzymes such as cytochrome P450 monooxygenases (CYPs). nih.gov These enzymes can hydroxylate the parent compound, which can either be a step towards detoxification or can lead to the formation of metabolites with altered or enhanced toxicity. nih.gov For example, hydroxylated PBDEs (OH-PBDEs) have been shown in some laboratory studies to be more toxic than the parent compounds. nih.gov

Studies on fish have shown that they can metabolize certain PBDEs. For instance, Atlantic tomcod injected with a commercial deca-BDE mixture showed altered concentrations of various PBDE congeners, suggesting metabolic activity. nih.gov Furthermore, co-exposure with PCB-126, a known inducer of CYP1A enzymes, led to a more significant depletion of certain BDE congeners, indicating the role of this enzyme system in PBDE metabolism in fish. nih.gov

In mammalian systems, in vitro studies using human hepatocytes have demonstrated the metabolism of BDE-99 into hydroxylated and debrominated products. nih.gov However, the highly brominated BDE-209 was not significantly metabolized under the same conditions, suggesting that the degree of halogenation can influence metabolic fate. nih.gov

These findings suggest that interspecies differences in the expression and activity of metabolic enzymes like CYPs will likely lead to different metabolic profiles of BDE-126 in various organisms, which in turn will influence its toxicokinetics and toxicity.

The table below summarizes metabolic pathways for related compounds in different species.

| Compound | Species | Key Metabolic Pathway | Metabolites | Reference |

| BDE-99 | Human (in vitro) | Hydroxylation, Debromination | OH-pentaBDEs, tetraBDE | nih.gov |

| BDE-209 | Human (in vitro) | Limited metabolism observed | Not significant | nih.gov |

| Various BDEs | Atlantic Tomcod | CYP1A-mediated | Altered BDE congener profile | nih.gov |

| PCB-126 | Pink Snapper | EROD (CYP1A) induction | Not specified | nih.gov |

Sensitivity Variations and Underlying Mechanistic Basis

Different species can exhibit a wide range of sensitivities to the same chemical, even if the primary mechanism of action is conserved. These variations can be due to differences in receptor affinity, metabolic pathways, or other physiological factors.

A well-documented example of species-specific sensitivity is the response to AhR agonists. Variations in the amino acid sequence of the AhR ligand-binding domain can dramatically alter the binding affinity for compounds like TCDD and related chemicals. For example, certain bird species are less sensitive to dioxin-like compounds than poultry, and this has been linked to differences in their AhR structure. scienceopen.com This principle of receptor ortholog conservation and variation is a key determinant of relative sensitivity across taxa. scienceopen.com

Therefore, it is plausible that different species will exhibit varying sensitivity to BDE-126, should it act via the AhR pathway. Species with an AhR that binds BDE-126 with high affinity would likely be more sensitive.

Furthermore, differences in metabolism, as discussed in the previous section, are a major contributor to species sensitivity. A species that rapidly metabolizes and excretes BDE-126 would be less sensitive than a species that metabolizes it into more toxic forms or bioaccumulates the parent compound. For example, the observation that mice excrete certain PBDEs more in urine compared to rats, who excrete more in feces, points to fundamental differences in toxicokinetics that can influence sensitivity. isotope.com

The concept of Species Sensitivity Distributions (SSDs) is a tool used in ecological risk assessment to represent the variation in sensitivity among species. nih.gov By understanding the mechanistic basis for these differences, such as receptor binding and metabolism, we can better predict which species are likely to be at the lower, more sensitive end of the distribution for a given chemical like this compound.

Analytical Methodologies for 3,3 ,4,4 ,5 Pentachlorodiphenyl Ether Research

Advanced Extraction and Sample Preparation Techniques

The initial and one of the most critical stages in the analysis of 3,3',4,4',5-Pentachlorodiphenyl ether is its extraction from the sample matrix. The choice of extraction technique is dependent on the matrix type (e.g., soil, water, biological tissue) and the physicochemical properties of the compound.

Solid-Phase Extraction (SPE) Optimization

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration of polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) from aqueous samples. epa.govnih.gov The method involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analytes of interest. The analytes are then eluted with a small volume of an appropriate solvent.

Optimization of SPE involves several factors:

Sorbent Selection : C18 (octadecyl-bonded silica) is a common stationary phase for retaining nonpolar compounds like pentachlorodiphenyl ethers from aqueous matrices. unitedchem.comresearchgate.net Other materials like polydimethylsiloxane (B3030410) (PDMS) have also been tested for their efficacy in extracting related compounds. nih.gov

pH Adjustment : The pH of the sample can be adjusted to optimize the retention of the analyte on the SPE sorbent. For instance, in methods for related compounds like organochlorine pesticides, water samples are often acidified to a pH of less than 2. unitedchem.com

Elution Solvent : The choice of elution solvent is critical for recovering the analyte from the sorbent. Mixtures of solvents are often employed to achieve optimal elution. A study on a new starch-based polymer for SPE of PBDEs found that a dichloromethane/n-hexane mixture provided the highest extraction recovery compared to other solvents. nih.gov Another optimized procedure for PCBs and pesticides successfully replaced the hazardous solvent methylene (B1212753) chloride with a mixture of acetone (B3395972) and n-hexane. unitedchem.com

Table 1: Examples of Solid-Phase Extraction (SPE) Parameters for Related Compounds

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Analytes | PCBs & OCPs | PBDEs | PCBs & PAHs |

| Matrix | Water | Water | Water |

| Sorbent | ECUNIC18 Cartridge unitedchem.com | Starch-based Polymer nih.gov | Magic Chemisorber® (PDMS) nih.gov |

| Sample Prep | Acidify to pH < 2 unitedchem.com | N/A | Stirring for 1 hour nih.gov |

| Elution Solvent | Acetone and n-hexane unitedchem.com | Dichloromethane/n-hexane nih.gov | Thermal Desorption |

| Recovery | >85% unitedchem.com | 70.8–105.3% nih.gov | N/A |

OCPs: Organochlorine Pesticides; PAHs: Polycyclic Aromatic Hydrocarbons

Liquid-Liquid Extraction (LLE) Enhancements

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential solubility of a compound in two immiscible liquids. nih.gov For extracting lipophilic compounds like pentachlorodiphenyl ether from aqueous matrices, an organic solvent such as hexane (B92381) or a hexane/dichloromethane mixture is typically used. researchgate.netresearchgate.net

Recent enhancements to LLE aim to improve efficiency, reduce solvent consumption, and simplify the procedure. One such advancement is Dispersive Liquid-Liquid Microextraction (DLLME) . This technique uses a small amount of an extraction solvent and a disperser solvent, which are rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte. mdpi.com An effervescent-assisted DLLME (EA-DLLME) method has been developed for PBDEs, where carbon dioxide bubbles generated in situ act as the dispersing agent, eliminating the need for a separate disperser solvent. mdpi.com

Table 2: Comparison of LLE and Enhanced LLE Techniques for Related Compounds

| Technique | Extraction Solvent | Disperser | Key Advantage | Reference |

|---|---|---|---|---|

| LLE | Hexane/Dichloromethane (1:1) | None | Standard, well-established method | researchgate.net |

| 3-Phase LLE | Hexanes, Methyl Acetate | Acetonitrile | Separates lipids by polarity in a single step | nih.gov |

| EA-DLLME | 1,1,2,2-Tetrachloroethane | In-situ CO₂ generation | Fast, efficient, no dispersant solvent needed | mdpi.com |

| DLLME | Tetrachloroethane | Tetrahydrofuran (THF) | High enrichment factor, low solvent use | researchgate.net |

Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), and Microwave-Assisted Extraction (MAE) are modern techniques that significantly reduce extraction times and solvent volumes compared to traditional methods like Soxhlet.

Pressurized Liquid Extraction (PLE) uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. thermofisher.com A key advantage of PLE is the ability to achieve a one-step extraction and cleanup by packing the extraction cell with sorbents like Florisil or silica (B1680970) gel along with the sample. oup.comnih.gov An optimized PLE system for the simultaneous determination of PCBs and PBDEs in soil used a combination of Florisil and silica gel, achieving recoveries between 71.6% and 117%. oup.comnih.gov Parameters such as temperature, pressure, solvent choice, and static extraction time are optimized to maximize recovery. semanticscholar.orgnih.gov

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvents and sample, accelerating the extraction of analytes from the matrix. milestonesrl.com This technique is compliant with official methods like US EPA 3546 for extracting organic compounds from solid samples. milestonesrl.com Studies have shown MAE to be effective for extracting PBDEs from various environmental samples, including soil, sediment, and biological tissues, providing results comparable to traditional Soxhlet extraction but with significantly less time and solvent. milestonesrl.comnih.gov Optimization of MAE involves factors like solvent composition, temperature, and extraction time. researchgate.netmorressier.com

Table 3: Optimized Conditions for PLE and MAE of Related Compounds

| Technique | Parameter | Optimized Value/Condition | Matrix | Reference |

|---|---|---|---|---|

| PLE | Temperature | 100°C - 175°C | Wild Boar Liver | semanticscholar.org |

| Pressure | 100 bar - 150 bar | Wild Boar Liver | semanticscholar.org | |

| Solvent | Acetonitrile | Wild Boar Liver | semanticscholar.org | |

| Sorbent (in-cell) | Florisil and Silica Gel | Soil | oup.comnih.gov | |

| MAE | Temperature | 85°C | Semipermeable Membranes | researchgate.net |

| Solvent | Hexane-Acetone (1:1, v/v) | Semipermeable Membranes | researchgate.net | |

| Time | 1 minute (two cycles) | Semipermeable Membranes | researchgate.net | |

| Method | US EPA 3546 | Soil, Sediment | milestonesrl.com |

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic methods are employed to separate the this compound from other co-extracted compounds before its quantification.

Gas Chromatography (GC) with High-Resolution Columns

Gas chromatography (GC) is the most common and powerful technique for the analysis of semi-volatile compounds like pentachlorodiphenyl ethers. thermofisher.com The separation is typically performed on high-resolution capillary columns.

Stationary Phases : 5% phenyl-substituted dimethylpolysiloxane columns (e.g., DB-5, SE-54) are considered the standard for PCB and PBDE analysis, providing good separation for a wide range of congeners. researchgate.net

Detection : Mass spectrometry (MS) is the preferred detection method due to its high sensitivity and selectivity. oup.comnih.gov High-resolution mass spectrometry, such as Orbitrap-based GC-MS, offers excellent mass accuracy and sensitivity, which is crucial for resolving chromatographic interferences from complex sample matrices. thermofisher.com

Inert Flow Path : For trace-level analysis, ensuring the inertness of the entire GC flow path—from the inlet liner to the column and detector interface—is vital to prevent analyte loss and achieve accurate quantification. hpst.cz

Table 4: Typical Gas Chromatography (GC) Parameters for PBDE Analysis

| Parameter | Specification | Purpose | Reference |

|---|---|---|---|

| Instrument | GC-Orbitrap MS | High-resolution, accurate-mass detection | thermofisher.com |

| Column | DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm film) | Standard phase for separation of congeners | researchgate.net |

| Carrier Gas | Helium | Inert gas to carry sample through the column | ijpsr.com |

| Injection | Programmable Temperature Vaporization (PTV) | Controlled sample introduction, minimizes discrimination | researchgate.net |

| Temperature Program | Ramped oven temperature (e.g., 40°C to 220°C) | To elute compounds based on boiling point | ijpsr.com |

Liquid Chromatography (LC) Applications

While GC is the dominant technique, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), has found applications in the analysis of related compounds. Reversed-phase HPLC has been used to separate steroid metabolites in biological samples after exposure to 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126), a structurally similar compound. frontiersin.org In another application, a dispersive liquid-liquid microextraction method was combined with HPLC for the determination of decabrominated diphenyl ether (BDE-209) in water samples. researchgate.net The selection of the stationary phase and mobile phase composition is key to achieving the desired separation. nih.gov

Table 5: Examples of Liquid Chromatography (LC) Applications for Related Compounds

| Application | LC Mode | Stationary Phase | Mobile Phase | Reference |

|---|---|---|---|---|

| Separation of Steroid Metabolites | Reversed-Phase HPLC | Not specified | Acetonitrile/Water gradient | frontiersin.org |

| Determination of BDE-209 | Reversed-Phase HPLC | Not specified | Not specified | researchgate.net |

| Separation of Positional Isomers | Reversed-Phase HPLC | Not specified | Varied pH, organic modifiers | nih.gov |

Spectrometric Detection and Quantification Approaches

Spectrometric methods, particularly those based on mass spectrometry, are the cornerstone for the analysis of this compound due to their high sensitivity and selectivity.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Trace Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely used method for the determination of chlorinated compounds like this compound. upb.ro In GC-MS, the gas chromatograph separates the individual compounds in a mixture before they are introduced to the mass spectrometer for detection and quantification. upb.ro The mass spectrometer often utilizes an ionic trap type detector, which can offer sensitivities in the picogram range. upb.ro

For trace-level analysis, tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity compared to single-stage MS. scite.ai Triple quadrupole (QqQ) mass spectrometers are frequently employed for quantitative target analysis of trace contaminants. researchgate.net These instruments operate in the Selected Reaction Monitoring (SRM) mode, where a specific precursor ion (the molecular ion of the target analyte) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and matrix interferences, allowing for very low detection limits. researchgate.net For instance, a thermal decomposition tandem mass spectrometry (TD-MS/MS) method, while applied to a different but related compound, demonstrates the potential for rapid analysis, with each test completed within minutes. nih.gov

The choice of ionization technique is also critical. While electron impact (EI) ionization is common, it can cause extensive fragmentation of the molecular ion, which may lead to overlapping signals with lower-mass congeners. researchgate.net Chemical ionization (CI) using a reagent gas like methane (B114726) can suppress this fragmentation, leading to a cleaner mass spectrum with a more prominent molecular ion, which is advantageous for quantitative analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification

The resolving power of HRMS also allows for the separation of isotopic peaks, and the characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) provides further confirmation of the presence of a pentachlorinated compound. researchgate.net

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method for achieving the highest level of accuracy and precision in quantitative analysis. researchgate.netresearchgate.net This technique is essential for overcoming matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results with other calibration methods. nih.gov

The IDMS procedure involves adding a known amount of an isotopically labeled internal standard of the target analyte to the sample before extraction and analysis. nih.gov For this compound, a ¹³C-labeled version of the molecule would be the ideal internal standard. Because the labeled standard is chemically identical to the native analyte, it behaves the same way during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps will be mirrored by a proportional loss of the labeled standard. nih.gov

Quantification is achieved by measuring the ratio of the response of the native analyte to the isotopically labeled standard. nih.gov This ratio is then compared to the ratios obtained from a set of calibration standards containing known amounts of both the native analyte and the labeled standard. nih.govnih.gov Various IDMS strategies exist, such as single-point (ID¹MS) or multi-point calibration (e.g., ID⁵MS), which can be tailored to the specific analytical need. nih.gov The use of IDMS is a cornerstone for the certification of reference materials and for obtaining highly reliable data in monitoring studies. researchgate.net

Table 1: Example of a 5-Point Isotope Dilution Calibration Strategy (ID⁵MS) for this compound

| Calibration Standard | Amount of Native Analyte (e.g., pg) | Amount of Labeled Standard (e.g., pg) | Theoretical Ratio (Native/Labeled) | Measured Ion Ratio (from MS) |

|---|---|---|---|---|

| Cal-1 | 1 | 50 | 0.02 | To be measured |

| Cal-2 | 10 | 50 | 0.2 | To be measured |

| Cal-3 | 50 | 50 | 1.0 | To be measured |

| Cal-4 | 100 | 50 | 2.0 | To be measured |

| Cal-5 | 250 | 50 | 5.0 | To be measured |

Isomer-Specific Analysis and Separation Challenges

Polychlorinated diphenyl ethers, like polychlorinated biphenyls (PCBs), exist as a large number of different isomers or congeners. The specific position of the chlorine atoms on the diphenyl ether structure dramatically influences the compound's physical-chemical properties and toxicity. Therefore, isomer-specific analysis is crucial. The primary challenge lies in the chromatographic separation of these closely related isomers.

Gas chromatography (GC) with a high-resolution capillary column (e.g., DB-5) is the most common technique for separating PCDE congeners. researchgate.net The separation is based on the differential partitioning of the isomers between the stationary phase of the column and the mobile phase (carrier gas). However, co-elution, where two or more isomers exit the chromatographic column at the same time, is a significant problem. researchgate.net

For example, in the analysis of PCBs, the toxic co-planar congener 77 (3,3',4,4'-tetrachlorobiphenyl) often co-elutes with the more abundant but less toxic congener 110 (2,3,3',4',6-pentachlorobiphenyl), complicating accurate quantification of the toxic isomer. researchgate.net Similar challenges exist for PCDEs. To address this, analysts employ several strategies:

Multi-dimensional Gas Chromatography (GCxGC): This powerful technique uses two different chromatographic columns with different separation mechanisms, providing significantly enhanced resolving power.

Optimized Temperature Programs: Carefully controlling the temperature ramp of the GC oven can improve the separation of specific isomer pairs. researchgate.net

Selective Mass Spectrometry: As discussed, using MS/MS or HRMS can help to differentiate co-eluting isomers if they have unique fragmentation patterns or exact masses, although this is not always possible for isomers which have identical mass spectra.

Quality Assurance and Quality Control (QA/QC) in Environmental and Biological Monitoring

Robust Quality Assurance and Quality Control (QA/QC) programs are essential to ensure that data from environmental and biological monitoring studies are reliable, defensible, and of known quality. epa.govllnl.gov These programs encompass all stages of the analytical process, from sample collection to final data reporting. epa.gov

Key components of a QA/QC program for the analysis of this compound include:

Written Protocols: All procedures, from field sampling to laboratory analysis, must be clearly documented in Standard Operating Procedures (SOPs). americanpharmaceuticalreview.com

Chain of Custody: Meticulous records must be kept to track the sample from collection to analysis, ensuring its integrity. epa.gov

Method Validation: The analytical method must be thoroughly validated to demonstrate its accuracy, precision, linearity, and sensitivity for the target analyte in the specific matrix (e.g., soil, water, tissue). nih.gov

Calibration: Instruments must be calibrated using certified standards. researchgate.net As discussed, isotope dilution is the preferred calibration strategy for high-accuracy quantification. nih.gov

Use of Reference Materials: Analysis of Standard Reference Materials (SRMs) or Certified Reference Materials (CRMs) containing known concentrations of the analyte is crucial for verifying the accuracy of the entire analytical procedure. researchgate.net

Control Samples: Laboratory control samples (a clean matrix spiked with a known amount of analyte) and method blanks (a clean matrix analyzed to check for contamination) must be processed with every batch of samples.

Data Quality Objectives (DQOs): The required quality of the data should be defined before monitoring begins to ensure it is fit for its intended purpose. llnl.gov

Table 2: Summary of Key QA/QC Elements in Environmental Monitoring

| QA/QC Element | Purpose | Example for this compound Analysis |

|---|---|---|

| Method Blank | To assess contamination during sample preparation and analysis. | Analyzing a solvent or clean matrix sample alongside environmental samples. |

| Laboratory Control Sample (LCS) | To monitor the performance of the analytical method and laboratory. | Analyzing a clean sand or water sample spiked with a known amount of this compound. |

| Certified Reference Material (CRM) | To assess the accuracy and trueness of the measurement process. researchgate.netresearchgate.net | Analyzing a certified sediment or fish tissue material with a known concentration of the target congener. |

| Isotopically Labeled Standard | To correct for matrix effects and analyte loss during sample preparation. nih.gov | Spiking every sample with ¹³C₁₂-3,3',4,4',5-Pentachlorodiphenyl ether before extraction. |

| Replicate Samples | To assess the precision of the method and the homogeneity of the sample matrix. | Analyzing two or more subsamples from the same environmental sample. |

Synthesis and Unintentional Formation Pathways of 3,3 ,4,4 ,5 Pentachlorodiphenyl Ether

Laboratory Synthesis Routes and Methodologies

The laboratory synthesis of specific polychlorinated diphenyl ether (PCDE) congeners, such as 3,3',4,4',5-pentachlorodiphenyl ether, is essential for toxicological studies and for use as analytical standards. Achieving isomer purity requires precise, multi-step chemical reactions.

The most common and effective method for synthesizing specific, isomer-pure PCDEs is the Ullmann condensation reaction . wikipedia.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of a phenol (B47542) (or its salt, a phenolate) with an aryl halide. wikipedia.orgorganic-chemistry.orggoogle.com To synthesize this compound, two primary pathways are theoretically possible, each involving the reaction of a chlorinated phenol with a chlorinated benzene (B151609) derivative in the presence of a copper catalyst.

The selection of reactants is critical for directing the synthesis towards the desired isomer. For PCDE-126, the potential Ullmann condensation routes would be:

Route A: Reaction of 3,4,5-trichlorophenol (B165643) with 1,2-dichloro-4-iodobenzene.

Route B: Reaction of 3,4-dichlorophenol (B42033) with 1,2,3-trichloro-5-iodobenzene.

The choice between these routes often depends on the commercial availability and stability of the starting materials. google.com The reaction is typically carried out at high temperatures (often exceeding 160-200°C) in a high-boiling point, polar aprotic solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.orggoogle.com

Another, though less common for this specific application, method is the Williamson ether synthesis . This reaction involves an alkoxide (in this case, a phenoxide) acting as a nucleophile to displace a halide from an organohalide in an SN2 reaction. masterorganicchemistry.comwikipedia.org While fundamental to ether synthesis, the Ullmann condensation is generally preferred for creating diaryl ethers from less reactive aryl halides. organic-chemistry.org

| Reaction Name | Reactants | Reagents/Conditions | Product |

| Ullmann Condensation | Aryl Halide + Phenol | Copper Catalyst, High Temperature (>160°C), Polar Aprotic Solvent | Diaryl Ether |

| Williamson Ether Synthesis | Organohalide + Alcohol | Strong Base (to form alkoxide) | Ether |

The primary challenge in synthesizing isomer-pure PCDEs is preventing the formation of undesired isomers and byproducts. The high temperatures required for the Ullmann reaction can lead to side reactions, including dimerization of the starting materials or rearrangement of chlorine atoms. wikipedia.org

Key challenges include:

Reaction Conditions: The harsh conditions can decrease the yield and purity of the final product. Traditional Ullmann reactions often require stoichiometric amounts of copper and very high temperatures. nih.gov

Catalyst Efficiency: The choice of copper catalyst and ligands is crucial. Modern advances have introduced more efficient catalytic systems, sometimes using copper salts with specific ligands, which can lower the required reaction temperature and improve yields. organic-chemistry.orggoogle.com

Purification: After synthesis, the desired isomer must be meticulously separated from unreacted starting materials, catalysts, and any byproducts. This often requires multiple chromatographic steps, such as column chromatography on silica (B1680970) gel or alumina, followed by analysis using high-resolution gas chromatography/mass spectrometry (HRGC/MS) to confirm purity. eurofinsus.comnsf.gov

Advances in synthetic chemistry have focused on developing milder reaction conditions and more selective catalysts to overcome these challenges, making the synthesis of specific congeners like this compound more efficient. organic-chemistry.orgorganic-chemistry.org

Unintentional Formation Mechanisms in Industrial and Combustion Processes

This compound and other PCDEs are not known to have been commercially produced as individual congeners. Instead, they are primarily formed as unintentional byproducts in various chemical manufacturing and combustion processes. researchgate.net

PCDEs can be formed when specific precursor chemicals are subjected to high temperatures, particularly in the presence of a chlorine source. The primary precursors are chlorophenols and chlorobenzenes. researchgate.net

The formation of PCDEs is analogous to the formation of polychlorinated biphenyls (PCBs) and can occur during:

Chemical Manufacturing: As impurities in the production of chlorinated chemicals like pentachlorophenol (B1679276) (PCP) or other chlorinated aromatic compounds. nih.govnih.gov The manufacturing process for PCP, which involves the direct chlorination of phenol, can create conditions suitable for the condensation of chlorophenol molecules to form PCDEs and other related compounds. nih.gov

Combustion Processes: Incineration of municipal, medical, and industrial waste containing chlorinated organic materials (like PVC plastics) and copper can generate PCDEs. wikipedia.org Incomplete combustion provides the thermal energy needed for precursor molecules to react.

Metal Processing: Sintering processes in the metallurgical industry can also be a source of these compounds.

| Process | Key Precursors | Conditions |

| Chemical Manufacturing | Chlorophenols, Chlorobenzenes | High Temperature, Catalytic Impurities |

| Waste Incineration | Chlorinated Plastics (e.g., PVC), Organic Matter, Chlorine Donors | Incomplete Combustion (Temperatures < 1200°C) |

| Metal Processing | Organic and Inorganic Chlorine Sources | High-Temperature Sintering |

A significant concern related to the presence of PCDEs is their role as precursors to the highly toxic polychlorinated dibenzofurans (PCDFs). nih.govresearchgate.net When heated, PCDEs can undergo an intramolecular cyclization reaction, where a C-O bond and a C-H bond are broken, and a new C-C bond is formed, leading to the creation of a PCDF molecule with the loss of HCl.

Specifically, the pyrolysis of pentachlorodiphenyl ethers can yield tetrachlorodibenzofurans and pentachlorodibenzofurans. epa.gov Laboratory pyrolysis experiments have confirmed that polychlorinated biphenyls (PCBs) yield significant amounts of PCDFs, and a similar pathway is established for PCDEs. nih.govresearchgate.net This conversion can occur during industrial fires involving materials containing PCDEs or in poorly controlled incineration processes. nih.gov The temperature range for PCDF formation from precursors like PCBs and PCDEs is typically between 550°C and 700°C. epa.gov

Remediation and Mitigation Strategies for 3,3 ,4,4 ,5 Pentachlorodiphenyl Ether Contamination

Environmental Remediation Technologies

The remediation of sites contaminated with 3,3',4,4',5-Pentachlorodiphenyl ether and related compounds involves a range of technologies designed to either remove, destroy, or contain the contaminants. These can be broadly categorized into physicochemical and biological methods.

Physicochemical Treatment Methods (e.g., adsorption, advanced oxidation processes)

Physicochemical treatments utilize the physical and chemical properties of the contaminants to facilitate their removal or destruction.

Adsorption: This is a widely used technique for the removal of chlorinated aromatic compounds from gaseous and aqueous streams. Activated carbon, in both granular (GAC) and powdered (PAC) forms, is a common adsorbent due to its high surface area and porous structure. Studies on PCBs have shown that activated carbons with surface areas between 700-1200 m²/g and micropores of about 0.7-0.8 nm in diameter exhibit high adsorption activity. researchgate.net High adsorption efficiencies, exceeding 99.8% for PCBs, have been achieved using fixed-bed activated carbon systems. researchgate.net The mesopore volume of the activated carbon has been identified as a key factor influencing both the rate and equilibrium of adsorption. researchgate.net Activated carbon fibers (ACFs) are also effective due to their high homogeneous porosity and large specific surface area, which allows for reversible adsorption and desorption, potentially enabling the recovery of the adsorbed compounds. nih.gov

Advanced Oxidation Processes (AOPs): AOPs are designed to mineralize persistent organic pollutants into less harmful substances like carbon dioxide, water, and inorganic salts. researchgate.net These processes rely on the generation of highly reactive oxygen species, such as hydroxyl radicals.

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide and iron salts to produce hydroxyl radicals. The UV photo-Fenton process has been shown to be effective in degrading PCBs, with one study reporting 78.56% COD removal and 63.76% TOC removal for a pesticide mixture. researchgate.net

Photocatalysis: This AOP involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species.

Ozone-Based Processes: Ozonation can degrade organic pollutants, and its effectiveness can be enhanced by combining it with UV light or hydrogen peroxide to increase the production of hydroxyl radicals. mdpi.com

Photo Electro-Fenton (PEF): This advanced electrochemical oxidation process has demonstrated high degradation efficiency for a mixture of seven PCB congeners, achieving 97% degradation after 6 hours of reaction. epa.ienih.gov

| Advanced Oxidation Process | Contaminant | COD Removal Efficiency (%) | TOC Removal Efficiency (%) | Biodegradability Index (BOD₅/COD) |

|---|---|---|---|---|

| Fenton | Pesticide Mix | 69.03 | 55.61 | 0.35 |

| UV Photo-Fenton | Pesticide Mix | 78.56 | 63.76 | 0.38 |

| Solar Photo-Fenton | Pesticide Mix | 74.19 | 58.32 | 0.36 |

| UV/TiO₂/H₂O₂ | Pesticide Mix | 53.62 | 21.54 | 0.26 |

| FeGAC/H₂O₂ | Pesticide Mix | 96.19 | 85.60 | 0.40 |

Bioremediation Approaches (e.g., microbial degradation, phytoremediation)

Bioremediation harnesses natural biological processes to break down or sequester contaminants. It is often considered a more environmentally friendly and cost-effective alternative to traditional physicochemical methods.

Microbial Degradation: A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade chlorinated organic compounds. The degradation of PCBs, which are structurally similar to PCDEs, often occurs through co-metabolism, where the microbes utilize another compound as their primary carbon source while fortuitously degrading the pollutant. researchgate.net

For pentachlorobiphenyl, the bacterium Microbacterium paraoxydans has been shown to achieve complete degradation of a 1 mg/L solution within 12 hours. nih.govnih.gov The degradation rate reached 23.9% within the first 4 hours. nih.govnih.gov The process involves a series of enzymatic reactions that can lead to the cleavage of the aromatic rings. nih.gov Both anaerobic and aerobic bacteria can play a role; anaerobic microbes can reductively dechlorinate highly chlorinated congeners, making them more amenable to subsequent aerobic degradation. researchgate.net

| Bacterial Strain | Contaminant | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (hours) |

|---|---|---|---|---|

| Microbacterium paraoxydans | Pentachlorobiphenyl | 1 | 23.9 | 4 |

| Microbacterium paraoxydans | Pentachlorobiphenyl | 1 | 100 | 12 |

| Bacillus cereus strain DC-1 | Butachlor | 100 | 87.06 | N/A (Optimized conditions) |

| Syntrophic pair O4ab | Butachlor | 100 | 100 | 34 |

Phytoremediation: This approach uses plants to clean up contaminated environments. mdpi.com Plants can remove, degrade, or contain contaminants through several mechanisms:

Phytoextraction: The uptake of contaminants by plant roots and their translocation to the shoots.

Phytotransformation: The breakdown of contaminants within the plant by metabolic processes.

Rhizodegradation: The breakdown of contaminants in the soil by microbial activity that is stimulated by the presence of plant roots. mdpi.com

Phytostabilization: The use of plants to reduce the mobility and bioavailability of contaminants in the soil.

Studies on pentachlorophenol (B1679276) (PCP) have demonstrated the effectiveness of phytoremediation, with alfalfa showing high efficiency in monoculture. Mixed cropping of rapeseed and alfalfa led to a removal of 89.84% of PCP from the soil. mdpi.com For PCBs, plants like tall fescue, when combined with soil amendments like randomly methylated-β-cyclodextrins, have shown enhanced removal percentages. nih.gov

| Plant Species/Culture | Contaminant | Removal Efficiency (%) | Duration |

|---|---|---|---|

| Alfalfa (single culture) | Pentachlorophenol (PCP) | High (not quantified) | 60 days |

| Rapeseed and Alfalfa (mixed culture) | Pentachlorophenol (PCP) | 89.84 | 60 days |

| Rapeseed and White Clover (mixed culture) | Pentachlorophenol (PCP) | 72.01 | 60 days |

| Four plant species average (with RAMEB) | Polychlorinated Biphenyls (PCBs) | 37.1 | 120 days |

| Four plant species average (without RAMEB) | Polychlorinated Biphenyls (PCBs) | 26.9 | 120 days |

In-Situ and Ex-Situ Remediation Design and Implementation

Remediation strategies can be implemented either in-situ (in place) or ex-situ (by excavating the contaminated material).

In-situ Remediation: This approach treats the contaminated soil or groundwater without removal, which is often less expensive and disruptive. nih.gov

Design: In-situ designs for chlorinated compounds often involve the injection of amendments to stimulate degradation. This can include introducing electron donors to promote anaerobic reductive dechlorination or oxygen-releasing compounds for aerobic polishing. Bio-barriers, which are permeable zones containing microorganisms or reactive materials, can be installed to intercept and treat contaminated groundwater plumes.

Implementation: Implementation requires a thorough understanding of the site's hydrogeology to ensure effective delivery and distribution of amendments. Monitoring is crucial to track the progress of remediation and make necessary adjustments. For example, a field-scale bioremediation test for Aroclors 1242/1248 involved a sequential anaerobic/aerobic treatment strategy. mdpi.com

Ex-situ Remediation: This involves excavating the contaminated soil or pumping the groundwater for treatment at the surface. While more costly due to excavation and transport, it allows for greater control over the treatment conditions and can be faster and more effective for highly contaminated sites. mdpi.com

Design: Common ex-situ technologies include:

Landfarming: Contaminated soil is spread over a lined area and periodically tilled to stimulate microbial activity.

Biopiles: Excavated soil is mixed with amendments and aerated to enhance bioremediation. acs.org

Slurry-phase bioreactors: Contaminated soil is mixed with water and nutrients in a reactor to maximize contact between the contaminants and microorganisms. mdpi.com

Soil Washing: Uses physical and chemical processes to separate contaminants from the soil. ca.gov

Thermal Desorption: Heat is used to volatilize contaminants from the soil, which are then captured and treated. wikipedia.org

Implementation: Ex-situ projects require careful planning for excavation, material handling, and the setup of the treatment system. The treated soil may be returned to the site if it meets cleanup standards. A demonstration of thermal desorption and gas phase chemical reduction was used to treat PCB-contaminated sediments at the New Bedford Harbor Superfund Site. cdc.gov

Source Control and Prevention Strategies

Preventing the release of this compound and other POPs into the environment is the most effective way to manage their risks.

Regulatory Frameworks: International agreements like the Stockholm Convention on Persistent Organic Pollutants aim to eliminate or restrict the production and use of listed chemicals. mdpi.com National regulations, such as the Toxic Substances Control Act (TSCA) in the United States, prohibit the manufacture and use of PCBs and provide a framework for their management and disposal.

Industrial Process Modification: Redesigning industrial processes to eliminate the use of toxic materials or to prevent the inadvertent formation of POPs as byproducts is a key prevention strategy. researchgate.net This can include substituting less toxic materials, improving operating practices to reduce leaks and spills, and eliminating non-essential uses of hazardous chemicals. researchgate.net

Waste Management: Proper management of wastes containing PCDEs and PCBs is critical. This includes the secure landfilling of contaminated materials and the high-temperature incineration of liquid wastes. mdpi.com Regulations often specify the required destruction and removal efficiency for incinerators.

Management of Existing Sources: Identifying and safely managing existing sources, such as old electrical equipment containing PCBs, is crucial. researchgate.net This includes regular inspection for leaks, proper decommissioning, and disposal in accordance with regulations. Public awareness and education programs can also play a role in ensuring the proper handling and disposal of consumer products that may contain these substances.

Regulatory Science and Policy Implications for 3,3 ,4,4 ,5 Pentachlorodiphenyl Ether

Classification as a Persistent Organic Pollutant (POP) under International Conventions (e.g., Stockholm Convention)

Persistent organic pollutants (POPs) are chemical substances that persist in the environment, bioaccumulate through the food web, and pose a risk of causing adverse effects to human health and the environment. epd.gov.hkiisd.org The primary international treaty governing these substances is the Stockholm Convention on Persistent Organic Pollutants, which aims to eliminate or restrict the production and use of POPs. iisd.org

Currently, the specific compound 3,3',4,4',5-Pentachlorodiphenyl ether is not explicitly listed in the annexes of the Stockholm Convention. The convention does, however, list several structurally related groups of chemicals for elimination (Annex A) or restriction (Annex B). pops.int These include:

Polychlorinated Biphenyls (PCBs): Listed in Annex A for elimination and Annex C for the reduction of unintentional releases. epd.gov.hkpops.int

Polybrominated Diphenyl Ethers (PBDEs): Specific congeners are listed in Annex A, including tetrabromodiphenyl ether, pentabromodiphenyl ether, hexabromodiphenyl ether, and heptabromodiphenyl ether. pops.intbrsmeas.org Decabromodiphenyl ether is also listed in Annex A. epd.gov.hk

The process for adding a new chemical to the Stockholm Convention involves a rigorous scientific review by the Persistent Organic Pollutants Review Committee (POPRC). iisd.org This committee evaluates substances based on screening criteria for persistence, bioaccumulation, potential for long-range environmental transport, and evidence of adverse effects. iisd.org While PCDEs exhibit many of these characteristics, they have not completed this process to be listed under the convention. nih.gov

Table 1: Examples of Compounds Regulated under the Stockholm Convention

| Chemical/Chemical Group | Annex Listing | Key Provision |

| Polychlorinated Biphenyls (PCBs) | Annex A & C | Elimination of production and use; Reduction of unintentional releases. |

| Tetrabromodiphenyl ether and Pentabromodiphenyl ether | Annex A | Elimination of production and use, with specific exemptions. |

| Hexabromodiphenyl ether and Heptabromodiphenyl ether | Annex A | Elimination of production and use, with specific exemptions. |

| Perfluorooctane (B1214571) sulfonic acid (PFOS), its salts and perfluorooctane sulfonyl fluoride (B91410) (PFOSF) | Annex B | Restriction of production and use for acceptable purposes. |

| DDT | Annex B | Restriction of production and use for disease vector control. |

| This table provides a selection of chemicals and is not exhaustive. Source: pops.int |

National and Regional Regulatory Frameworks for Polychlorinated Diphenyl Ethers

Although PCDEs are not specifically named in many national regulations, the frameworks established for analogous compounds like PCBs and PBDEs provide a clear indication of how they would be managed if deemed a priority risk.